4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is characterized by a pyrazolo[4,3-c]pyridine core structure with chlorine atoms substituted at the 4th and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridine ring . The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[4,3-c]pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[4,3-c]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as an antimicrobial or antiviral agent.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinase enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-5-azaindazole
- Pyrazolo[3,4-b]pyridine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. The presence of chlorine atoms at the 4th and 6th positions enhances its reactivity and potential for further functionalization compared to similar compounds .
Properties
IUPAC Name |
4,6-dichloro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-1-4-3(2-9-11-4)6(8)10-5/h1-2H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKNVJSQPOPDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743401 |
Source
|
Record name | 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256794-28-1 |
Source
|
Record name | 4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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